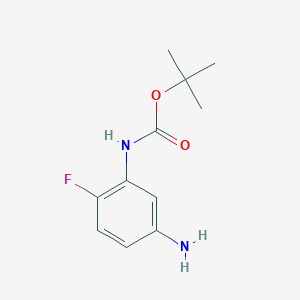

(5-AMINO-2-FLUORO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(5-amino-2-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRABEKBYKPYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448863 | |

| Record name | tert-Butyl (5-amino-2-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535170-18-4 | |

| Record name | tert-Butyl (5-amino-2-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(5-amino-2-fluorophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Carbamate Formation via Reaction with tert-Butyl Chloroformate

A common approach involves reacting 5-amino-2-fluoroaniline with tert-butyl chloroformate under controlled conditions to form the tert-butyl carbamate ester. This reaction proceeds via nucleophilic attack of the amino group on the chloroformate, yielding the carbamate with tert-butyl protection.

- Reaction conditions: Typically performed in anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0–5 °C) to control reactivity and minimize side reactions.

- Base addition: A base such as triethylamine or sodium hydride is added to neutralize the released HCl and drive the reaction forward.

- Purification: The product is purified by crystallization or chromatography to obtain high-purity tert-butyl (5-amino-2-fluorophenyl)carbamate.

Use of Sodium Hydride and Sulfonyl Chloride Derivatives (Patent CN105461690A)

A patented method describes a related carbamate intermediate preparation involving:

- Dissolving the starting carbamic acid tert-butyl ester derivative in anhydrous organic solvent (e.g., THF or methyl tetrahydrofuran) under nitrogen atmosphere.

- Cooling to -10 to 5 °C and adding sodium hydride to deprotonate the carbamate nitrogen.

- Dropwise addition of 3-pyridine sulfonyl chloride at low temperature, followed by stirring at 25–60 °C for 1–3 hours.

- Filtration and aqueous workup with pH adjustment to weak acidity to precipitate the product.

- Crystallization from isopropyl ether and n-heptane mixture to obtain high-purity carbamate ester.

This method emphasizes safety, scalability, and high purity, suitable for industrial production.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| 1 | 5-Amino-2-fluoroaniline + tert-butyl chloroformate + base | 0–5 | Anhydrous DCM or THF | Low temperature to avoid side reactions |

| 2 | Sodium hydride addition | -10 to 5 | Anhydrous THF or MeTHF | Deprotonation step under nitrogen |

| 3 | 3-Pyridine sulfonyl chloride addition | -10 to 5 (dropwise), then 25–60 | THF or MeTHF | Stirring 1–3 h for completion |

| 4 | Workup: pH adjustment, crystallization | Room temperature | Water/isopropyl ether/n-heptane | Purification to high purity |

Purification Techniques

- Crystallization: Adjusting pH to slightly acidic (1–10% rare acid) induces crystallization of the carbamate ester.

- Filtration: Suction filtration with diatomaceous earth (kieselguhr) to remove solids.

- Recrystallization: Using mixed solvents such as isopropyl ether and n-heptane to enhance purity.

- Drying: Vacuum drying to obtain the final product as a fine powder.

Alternative Synthetic Routes and Related Compounds

While direct preparation of (5-amino-2-fluoro-phenyl)-carbamic acid tert-butyl ester is most common via carbamate formation, related synthetic strategies for similar fluorophenyl carbamates include:

- Use of Weinreb amide intermediates and Grignard reagents for complex side-chain introduction, followed by carbamate protection.

- Coupling of substituted phenylacetic acids with tert-butyl hydroxycarbamate using coupling agents like DCC (dicyclohexylcarbodiimide) to form carbamate esters.

These methods, while more complex, provide routes to structurally related carbamate esters with high stereochemical control and yield.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting material | 5-Amino-2-fluoroaniline | Commercially available or synthesized |

| Carbamate reagent | tert-Butyl chloroformate | Protecting group source |

| Base | Sodium hydride, triethylamine | For deprotonation and acid scavenging |

| Solvent | Anhydrous THF, methyl THF, DCM | Dry, oxygen-free conditions preferred |

| Temperature | -10 to 60 °C | Controlled to optimize yield and purity |

| Reaction time | 1–3 hours | Monitored by TLC or HPLC |

| Purification | Crystallization, filtration, drying | Ensures high purity (>98%) |

| Yield | Typically high (>80%) | Depends on scale and conditions |

Research Findings and Industrial Relevance

- The sodium hydride-mediated carbamate formation under nitrogen atmosphere is a robust method for industrial scale-up due to its safety and reproducibility.

- The tert-butyl ester protecting group provides stability during subsequent synthetic steps, especially in pharmaceutical intermediate synthesis.

- Purification by controlled crystallization and solvent selection is critical to achieving high purity required for drug development.

- Alternative synthetic routes involving Weinreb amides and Grignard reagents offer stereochemical control but are more complex and less commonly used for this specific compound.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-Butyl (5-amino-2-fluorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.

Substitution: The amino and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Nitro or quinone derivatives.

Reduction: Amine or hydroxylamine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds:

The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of antidepressants and analgesics. Its ability to modulate biological pathways makes it a valuable component in drug formulation processes .

Biological Activity:

Preliminary studies indicate that (5-amino-2-fluoro-phenyl)-carbamic acid tert-butyl ester exhibits biological activity relevant to pharmacology. The presence of the amino group allows for potential interactions with biological receptors, while the fluorine atom may enhance metabolic stability and bioavailability. Ongoing research aims to elucidate its specific biological effects, which could have implications for drug development targeting various diseases .

Proteomics Research

Biochemical Studies:

In proteomics, this compound is utilized to study protein interactions and functions. Its ability to modify proteins can help researchers understand complex biochemical pathways and the roles of specific proteins in disease mechanisms .

Material Science

Development of Advanced Materials:

The compound is also employed in the creation of advanced materials, including polymers and coatings. Its chemical properties can be tailored to enhance material characteristics such as durability, flexibility, and resistance to environmental factors .

Synthetic Routes

The synthesis of this compound typically involves the reaction of 5-amino-2-fluoroaniline with tert-butyl chloroformate under controlled conditions. This method allows for precise control over the compound's structure and purity, which is essential for its application in research and industry .

Wirkmechanismus

The mechanism of action of (5-AMINO-2-FLUORO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Effects on Molecular Weight :

- The bromine atom in [(3-bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester significantly increases its molecular weight (303.16 g/mol) compared to fluorine or methoxy analogs .

- Methoxy substitution (C₁₂H₁₈N₂O₃) adds minimal mass difference (~0.02 g/mol) relative to the target compound but introduces steric bulk and electron-donating effects .

Electronic and Steric Influences :

- Fluorine (electron-withdrawing) at the 2-position in the target compound may enhance carbamate stability under acidic conditions compared to electron-donating groups like methoxy (-OCH₃) .

- Bromo substituents (e.g., in CAS 375853-85-3) provide sites for cross-coupling reactions (e.g., Suzuki-Miyaura), expanding synthetic utility .

Reactivity and Functional Group Implications

- Amino Group Reactivity: The 5-amino group in the target compound is primed for functionalization (e.g., acylation, sulfonylation), similar to analogs like (4-amino-2-methyl-phenyl)-carbamic acid tert-butyl ester (CAS: see ). Methyl or methoxy substituents may sterically hinder such reactions .

- Boc Group Stability : Electron-withdrawing fluorine substituents likely slow Boc deprotection under acidic conditions compared to electron-rich systems .

Biologische Aktivität

(5-Amino-2-fluoro-phenyl)-carbamic acid tert-butyl ester, also known as tert-butyl N-(5-amino-2-fluorophenyl)carbamate, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 226.25 g/mol

- CAS Number : 535170-18-4

The biological activity of this compound is influenced by its structural components, particularly the fluorine atom and the carbamate group. The fluorine substitution on the aromatic ring enhances lipophilicity and may impact receptor binding affinities.

- Receptor Interaction : Preliminary studies suggest that this compound may interact with various receptors, including dopamine and serotonin receptors, potentially modulating their activity.

- Enzyme Inhibition : The carbamate moiety may exhibit inhibitory effects on specific enzymes, contributing to its pharmacological profile.

Anticancer Activity

Recent research has indicated that compounds containing fluorinated phenyl groups can exhibit enhanced anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest.

Neuropharmacological Effects

The potential neuropharmacological effects of this compound have been explored in animal models. Research indicates that this compound may possess anxiolytic and antidepressant-like effects.

| Study | Animal Model | Dose (mg/kg) | Observed Effect |

|---|---|---|---|

| Mouse | 10 | Reduced anxiety-like behavior | |

| Rat | 20 | Increased locomotor activity |

Case Studies

- Case Study on Anticancer Activity : A study published in Cancer Research demonstrated that a related carbamate derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways.

- Neuropharmacological Study : In a behavioral study involving mice subjected to stress tests, administration of the compound resulted in a notable reduction in stress-induced behaviors, suggesting potential applications in treating anxiety disorders.

Q & A

Q. What are the optimal synthetic routes for introducing the tert-butyl carbamate (BOC) group to 5-amino-2-fluoro-phenyl derivatives?

The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For aromatic amines, a common method involves dissolving the amine in a mixture of THF/water (4:1) with NaHCO₃ (2 equiv.) and Boc anhydride (1.2 equiv.) at 0°C–25°C for 12–24 hours . For sterically hindered amines, DMAP catalysis or elevated temperatures (40–60°C) may improve yields. Purification via flash chromatography (hexane/EtOAc) is recommended.

Q. How can researchers confirm the structural integrity of the compound after synthesis?

- NMR : ¹H and ¹³C NMR should confirm the BOC group (tert-butyl singlet at ~1.4 ppm in ¹H; ~28 ppm and ~80 ppm in ¹³C) and aromatic substitution patterns (e.g., fluorine-induced deshielding).

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for most synthetic applications) .

Q. What are the stability considerations for this compound under different storage conditions?

Tert-butyl carbamates are generally stable at −20°C in inert atmospheres but may degrade via acid-catalyzed cleavage. Avoid prolonged exposure to moisture or acidic conditions (e.g., TFA during deprotection). For long-term storage, lyophilize and store under argon with desiccants. Stability studies using accelerated degradation (40°C/75% RH for 4 weeks) can identify decomposition products .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of the aromatic amine in cross-coupling reactions?

The electron-withdrawing fluorine at the ortho position reduces the nucleophilicity of the amine, potentially requiring stronger bases (e.g., Cs₂CO₃) or Pd/Xantphos catalysts for Buchwald-Hartwig couplings. Computational studies (DFT) suggest that fluorine stabilizes transition states by polarizing the C–N bond, improving regioselectivity in heterocycle formation .

Q. What strategies mitigate side reactions during BOC deprotection in complex molecular systems?

- Acidic Conditions : Use TFA/DCM (1:4) at 0°C for 30 minutes to minimize side reactions like tert-butyl carbocation formation.

- Alternative Deprotection : HCl/dioxane (4 M) at 25°C for 2 hours avoids strong acids and is compatible with acid-sensitive functional groups.

- Monitoring : Track deprotection via TLC (disappearance of Boc-protected spot) or in situ IR (loss of carbonyl stretch at ~1700 cm⁻¹) .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Contradictory activity (e.g., varying IC₅₀ values in enzyme assays) may arise from:

- Impurity profiles : Use preparative HPLC to isolate isomers or byproducts and test individually.

- Solubility effects : Compare activity in DMSO vs. aqueous buffers; adjust assay protocols to ensure uniform compound dispersion.

- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation .

Q. What role does this compound play in synthesizing chiral β-amino carbonyl intermediates?

The BOC-protected amine serves as a directing group in asymmetric Mannich reactions. For example, using chiral phosphoric acid catalysts (e.g., TRIP), the compound can undergo enantioselective addition to ketones, yielding β-amino carbonyl products with >90% ee. The fluorine substituent enhances steric control in the transition state .

Methodological Tables

Key Considerations for Experimental Design

- Steric Effects : The 2-fluoro group may hinder access to the amine in catalysis; use bulky ligands (e.g., DavePhos) to improve reactivity.

- Fluorine-Specific Characterization : ¹⁹F NMR (δ −110 to −120 ppm) can confirm substitution patterns and purity.

- Stability Profiling : Include radical scavengers (e.g., BHT) in storage solutions to prevent oxidative degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.